Thymidine 3',5'-diphosphate

Staphylococcal nuclease inhibition Structure-activity relationship Nucleotide analog specificity

Thymidine 3',5'-diphosphate (CAS 2863-04-9; synonym: pdTp, deoxythymidine 3',5'-bisphosphate) is a synthetic nucleotide analog bearing phosphate groups at both the 3' and 5' positions of the deoxyribose moiety. Unlike the natural metabolite thymidine 5'-diphosphate (dTDP), which participates as an intermediate in DNA precursor biosynthesis via thymidylate kinase, pdTp functions as a competitive, dead-end inhibitor of staphylococcal (micrococcal) nuclease (EC 3.1.31.1) and the human tudor domain-containing protein SND1, a subunit of the miRNA regulatory complex RISC.

Molecular Formula C10H16N2O11P2
Molecular Weight 402.19 g/mol
Cat. No. B12301824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymidine 3',5'-diphosphate
Molecular FormulaC10H16N2O11P2
Molecular Weight402.19 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)OP(=O)(O)O
InChIInChI=1S/C10H16N2O11P2/c1-5-3-12(10(14)11-9(5)13)8-2-6(23-25(18,19)20)7(22-8)4-21-24(15,16)17/h3,6-8H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)(H2,18,19,20)
InChIKeyCSNCBOPUCJOHLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thymidine 3',5'-Diphosphate (pdTp) for SND1 and Staphylococcal Nuclease Inhibition: Procurement Evidence Guide


Thymidine 3',5'-diphosphate (CAS 2863-04-9; synonym: pdTp, deoxythymidine 3',5'-bisphosphate) is a synthetic nucleotide analog bearing phosphate groups at both the 3' and 5' positions of the deoxyribose moiety [1]. Unlike the natural metabolite thymidine 5'-diphosphate (dTDP), which participates as an intermediate in DNA precursor biosynthesis via thymidylate kinase, pdTp functions as a competitive, dead-end inhibitor of staphylococcal (micrococcal) nuclease (EC 3.1.31.1) and the human tudor domain-containing protein SND1, a subunit of the miRNA regulatory complex RISC [2]. Its well-characterized binding mode, solved at atomic resolution by both X-ray crystallography and NMR, distinguishes it from other nucleotide-based tool compounds that lack dual-phosphate positioning for active-site coordination [3].

Why Thymidine 5'-Diphosphate (dTDP) and Thymidine Monophosphates Cannot Replace Thymidine 3',5'-Diphosphate (pdTp) in Nuclease and SND1 Targeting


Generic nucleotide substitution is not feasible for staphylococcal nuclease or SND1 inhibition due to a strict positional requirement: the inhibitor must bear phosphate groups simultaneously at the 3' and 5' hydroxyl positions of thymidine to occupy the active-site cleft that normally accommodates the scissile phosphodiester bond [1]. The natural metabolite thymidine 5'-diphosphate (dTDP) lacks the 3'-phosphate and functions exclusively as a biosynthetic intermediate phosphorylated by thymidylate kinase, offering no nuclease inhibitory activity [2]. Critically, deoxythymidine 3'-monophosphate (the single-phosphate analog bearing only the 3'-phosphate) is completely inactive against staphylococcal nuclease — a fact that directly demonstrates the indispensability of the 3',5'-bisphosphate configuration [3]. The free-acid form of pdTp is also prone to chemical instability, meaning that procurement of the incorrect salt form (e.g., free acid rather than tetrasodium salt) can compromise experimental reproducibility . The quantitative evidence below establishes why pdTp, specifically as the tetrasodium salt, is the only validated tool compound for these targets.

Quantitative Differentiation Evidence for Thymidine 3',5'-Diphosphate (pdTp) vs. Closest Analogs and Natural Metabolites


Absolute Requisite of 3',5'-Bisphosphate Configuration: pdTp vs. Deoxythymidine 3'-Monophosphate on Staphylococcal Nuclease Activity

Deoxythymidine 3',5'-bisphosphate (pdTp) is a specific, competitive inhibitor of staphylococcal nuclease (EC 3.1.31.1). In contrast, the analog deoxythymidine 3'-monophosphate — which bears only the 3'-phosphate group and lacks the 5'-phosphate — produces no detectable inhibition of the same enzyme under equivalent assay conditions. This finding, curated from hundreds of independent enzyme assays in the BRENDA database, establishes that the 3',5'-bisphosphate configuration is an absolute structural requirement for active-site engagement; the 3'-monophosphate alone is functionally inert [1]. The same database further reports that at 100 µM pdTp, complete developmental arrest and parasite death occur within six hours in Plasmodium falciparum cultures expressing a tudor staphylococcal nuclease homolog, an effect not observed with the monophosphate analog [2].

Staphylococcal nuclease inhibition Structure-activity relationship Nucleotide analog specificity

In Vivo Anti-Tumor Efficacy: Dose-Dependent Hepatocellular Carcinoma Xenograft Inhibition by pdTp Without Hepatotoxicity

In a rigorous in vivo study by Jariwala et al. (Cancer Research, 2017), pdTp administered at 0.8 mg/kg or 1.6 mg/kg (i.p. or i.v., twice weekly for 4 weeks) significantly inhibited xenotransplantation of human hepatocellular carcinoma (HCC) in WT B6/CBA mice [1]. Critically, this tumor suppression occurred without adverse effects on body weight or liver function, indicating target-selective pharmacology rather than general cytotoxicity . At the molecular level, pdTp treatment (200 µM, 18 h) reduced p65 NF-κB expression and nuclear translocation in hepatocytes from both wild-type and Alb/SND1 transgenic mice, confirming on-target SND1 engagement [2]. In contrast, the natural metabolite thymidine 5'-diphosphate (dTDP) has no reported SND1 inhibitory activity and serves exclusively as a biosynthetic precursor for dTTP synthesis; it is not evaluated in any cancer xenograft model as an SND1-targeted agent.

Hepatocellular carcinoma SND1 oncogene In vivo xenograft Tumor-initiating cells

High-Resolution Ternary Complex Structure: pdTp–Ca2+–Staphylococcal Nuclease at 1.65 Å Enables Rational Inhibitor Design

The ternary complex of staphylococcal nuclease, Ca2+, and pdTp has been solved by X-ray crystallography at 1.65 Å resolution with a crystallographic R-value of 0.161, yielding an estimated coordinate error of only 0.16 Å [1]. The structure reveals that the 5'-phosphate of pdTp receives bifurcated hydrogen bonds from both Arg-35 and Arg-87 within the active site, while the 3'-phosphate engages Lys-49 (hydrogen bond distance 2.89 Å as determined by solution NMR docking) [2]. In contrast, no comparably resolved co-crystal structure exists for thymidine 5'-diphosphate (dTDP) or any monophosphate analog bound to staphylococcal nuclease, because these compounds lack the requisite 3'-phosphate to form a stable ternary complex. The pdTp-bound structure is deposited as PDB ID 1SNC and remains a benchmark for studying metallonuclease mechanism and inhibitor design [3]. A room-temperature structure at 1.596 Å resolution (PDB 4WOR) further confirms the binding pose under near-physiological conditions [4].

X-ray crystallography Protein-ligand complex Active-site architecture Structure-based drug design

Mechanical Stabilization of Staphylococcal Nuclease by pdTp Binding: Single-Molecule AFM Unfolding Force Quantification

Atomic force microscopy (AFM)-based single-molecule force spectroscopy reveals that staphylococcal nuclease (SNase) alone unfolds in an all-or-none fashion at approximately 26 pN. Upon binding of the specific inhibitor pdTp (in the presence of Ca2+), the mechanical unfolding force of the enzyme–inhibitor complex increases to approximately 50 pN — a near-doubling of mechanical resistance [1]. This inhibitor-induced increase in mechanical stability provides a direct biophysical readout of pdTp binding and correlates with the increased thermodynamic stability of the ternary complex. No comparable AFM data exist for thymidine monophosphates or dTDP with SNase, as these compounds do not form stable inhibitory complexes. The ~24 pN shift in unfolding force serves as a quantitative, instrument-based validation of pdTp target engagement that is orthogonal to traditional enzymatic or calorimetric assays [2].

Single-molecule force spectroscopy AFM Protein-ligand stabilization Mechanobiology

Thermodynamic Stabilization: pdTp Raises Staphylococcal Nuclease Thermal Denaturation Midpoint by up to 11°C and Binds with 1.4 × 10⁴ M⁻¹ Affinity

High-sensitivity differential scanning calorimetry (DSC) studies by Calderon et al. (Biochemistry, 1985) demonstrate that pdTp alone (in the absence of Ca2+) raises the thermal denaturation midpoint (Tm) of staphylococcal nuclease by up to 11°C above the baseline Tm of 53.4°C, depending on ligand concentration [1]. The binding constant (Kb) for pdTp at 53°C was determined to be 1.4 × 10⁴ M⁻¹ (corresponding to a Kd of approximately 71 µM under these conditions), with a binding enthalpy (ΔHb) of −19.3 kcal mol⁻¹ [2]. In comparison, Ca2+ alone binds with a Kb of only 950 M⁻¹ at the same temperature and raises Tm by a smaller increment, establishing that pdTp is the dominant stabilizing ligand in the ternary complex. No thermal stabilization data are available for thymidine monophosphates or dTDP with this enzyme, as they do not form the requisite inhibitory complex.

Differential scanning calorimetry Protein thermal stability Ligand binding thermodynamics Calorimetry

Cross-Species SND1/nuclease Target Engagement: pdTp Inhibits Plasmodium falciparum Tudor Staphylococcal Nuclease and Blocks Parasite Development

The inhibitory spectrum of pdTp extends beyond bacterial and human nucleases to protozoan tudor staphylococcal nuclease (TSN) homologs. In Plasmodium falciparum, the causative agent of malaria, pdTp treatment at 100 µM produces complete developmental arrest at the trophozoite stage, with most parasites appearing dead or shrunken within six hours of inhibitor exposure [1]. This effect is attributed to specific inhibition of PfTSN nuclease and RNA-binding activities, demonstrating target conservation across species [2]. In contrast, thymidine monophosphates and natural pyrimidine metabolites (dTDP, dTTP, thymidine) do not inhibit PfTSN and cannot recapitulate this antiparasitic phenotype. This cross-species validation reinforces the unique tool-compound status of pdTp for studying the TSN/SND1 protein family.

Plasmodium falciparum Tudor staphylococcal nuclease Antiparasitic Cross-species target validation

Verified Application Scenarios for Thymidine 3',5'-Diphosphate (pdTp) Based on Quantitative Differentiation Evidence


SND1-Targeted Hepatocellular Carcinoma Research with In Vivo-Validated Pharmacodynamic Biomarkers

Researchers studying the oncogenic role of SND1 in hepatocellular carcinoma can deploy pdTp as a selective chemical probe with established in vivo dosing parameters (0.8–1.6 mg/kg, i.p./i.v., twice weekly) and pharmacodynamic readouts (p65 NF-κB nuclear translocation and expression) [1]. The compound's demonstrated ability to suppress tumor growth in both subcutaneous and orthotopic human HCC xenografts without hepatotoxicity or body weight loss makes it suitable for target-validation studies that require a clean pharmacological tool with documented safety margin . Procurement of the tetrasodium salt form (CAS 118675-87-9) is essential due to the free acid's chemical instability.

Structural Biology of Metallo-Phosphodiesterases Using pdTp as a High-Resolution Active-Site Probe

Crystallographers and NMR spectroscopists investigating the catalytic mechanism of staphylococcal nuclease or related metallo-phosphodiesterases can co-crystallize pdTp with Ca2+ to obtain ternary complexes diffracting to sub-2 Å resolution, as demonstrated by PDB entries 1SNC (1.65 Å) and 4WOR (1.596 Å) [2]. The well-defined electron density for both the 5'-phosphate (hydrogen-bonded to Arg-35 and Arg-87) and the 3'-phosphate (interacting with Lys-49) provides an atomic-resolution template for designing phosphonate-based inhibitors or transition-state analogs [3]. No other thymidine nucleotide analog offers comparable structural characterization in this enzyme system.

Biophysical Quality Control via Thermal Shift and Single-Molecule Force Spectroscopy Assays

Core facilities and screening laboratories can implement label-free quality control assays for pdTp using differential scanning calorimetry (DSC) or thermal shift (DSF), leveraging the compound's well-characterized Tm shift of up to +11°C and binding constant of 1.4 × 10⁴ M⁻¹ at 53°C for staphylococcal nuclease [4]. Alternatively, AFM-based single-molecule force spectroscopy can verify functional activity by measuring the near-doubling of mechanical unfolding force from ~26 pN (apo-enzyme) to ~50 pN (pdTp-bound complex), providing an orthogonal, instrument-based target engagement confirmation [5].

Chemical Probe for Tudor Staphylococcal Nuclease (TSN) Family Studies Across Eukaryotic Species

Investigators studying the conserved TSN/SND1 protein family from protozoan parasites to humans can use pdTp as a cross-species validated inhibitor. At 100 µM, pdTp produces complete developmental arrest in Plasmodium falciparum within six hours, while the monophosphate analog has no effect [6]. This specificity, combined with the compound's demonstrated activity against human SND1, enables comparative mechanistic studies that require a single chemical probe with activity across evolutionarily divergent TSN homologs [7].

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